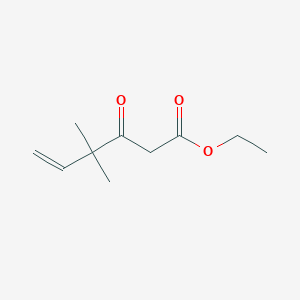
5-Phenyl-2,3'-bipyridine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
5-Phenyl-2,3'-bipyridine has been used in the synthesis of various complexes. For instance, it's utilized in the preparation of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, demonstrating significant redox and absorption properties and luminescence from 3MLCT levels both at 77 K and 298 K (Neve et al., 1999).
Photophysical Properties and Sensing Applications
5-Phenyl-2,3'-bipyridine derivatives have shown potential in applications like luminescence, anion sensing, and metal ion binding. For instance, molecules containing this derivative and their Pt(II) complexes respond to fluoride ions in both absorption and emission modes. The specific geometric arrangement of these molecules significantly impacts their photophysical responses (Sun & Wang, 2010).
Fungicidal Activity
One notable application of 5-Phenyl-2,3'-bipyridine is in the agricultural sector. It has been found to exhibit strong preventative and curative fungicidal activity against specific plant diseases, such as wheat powdery mildew and wheat leaf rust (Kelly‐Basetti et al., 1995).
Cation Binding and Luminescence Studies
This compound has been integrated into gold(I) complexes, where it contributed to the design of compounds characterized by their UV-Vis absorption and emission characteristics. These studies are supported by DFT calculations, highlighting the role of gold(I) ions in modifying the luminescence characteristics of species upon binding with analyte cations (Solovyev et al., 2018).
Coordination Chemistry and Crystal Structure Analysis
5-Phenyl-2,3'-bipyridine is also significant in the study of coordination chemistry. For example, its derivatives have been used in synthesizing ruthenium(II) polypyridyl complexes. The influence of substituted phen on electron delocalization and ligand-ligand interactions has been a subject of interest in such studies (Ye et al., 1999).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, a fluorescent bipyridine derivative has been synthesized for potential application in determining trace Zn2+ ion in water. This highlights its role in developing sensitive and selective probes for metal ions in aqueous solutions (Kong et al., 2013).
Eigenschaften
IUPAC Name |
5-phenyl-2-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-5-13(6-3-1)14-8-9-16(18-12-14)15-7-4-10-17-11-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLRCXFTSQZNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467626 | |
| Record name | 5-PHENYL-2,3'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
340026-73-5 | |
| Record name | 5-PHENYL-2,3'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-bromo-4-N-pyridin-2-yl-2-N-[3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]pyrimidine-2,4-diamine](/img/structure/B1624846.png)


![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B1624852.png)
![2,2,7-Trimethyl-2H-pyrano[4,3-b]pyran-5-one](/img/structure/B1624853.png)

